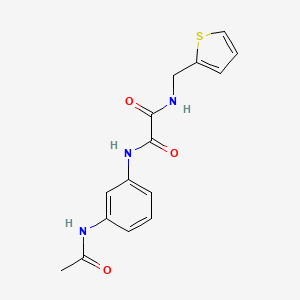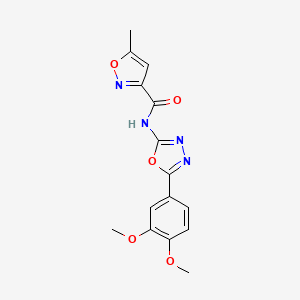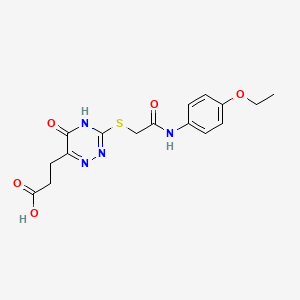![molecular formula C16H15ClOS B2616905 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone CAS No. 882748-89-2](/img/structure/B2616905.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone” is a chemical compound with the molecular formula C16H15ClO3S . It’s a derivative of the 1,3,4-thiadiazole moiety, which is known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanone group attached to a 4-chlorophenyl group and a 4-methylphenyl group via a sulfanyl linkage . The compound has a molecular weight of 322.8 g/mol .Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the structure and function of proteins, as well as for the synthesis of compounds for use in drug development. Additionally, this compound has been found to be useful for studying the effects of environmental pollutants on the environment, as well as for the development of novel materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is not yet fully understood. However, it is believed that the compound acts by binding to proteins and altering their structure and function. This binding is thought to be mediated by the compound’s chlorine atom, which has a high affinity for proteins. Additionally, this compound is believed to interact with other molecules in the cell, such as DNA and RNA, which could potentially affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound can affect the activity of certain enzymes, as well as the expression of certain genes. Additionally, this compound has been found to have an effect on the growth and development of cells, as well as on the production of certain hormones.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone in lab experiments include its low cost and relative ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. For example, the compound is toxic and should be handled with care. Additionally, the compound is not soluble in water, which can make it difficult to work with.
Future Directions
There are a variety of potential future directions for the use of 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone. These include further studies into the compound’s mechanism of action, as well as its potential applications in drug development and environmental protection. Additionally, this compound could be used to study the effects of environmental pollutants on the environment, as well as for the development of novel materials. Finally, this compound could be used to study the structure and function of proteins and other molecules in the cell.
Synthesis Methods
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is synthesized using a multi-step process that involves the reaction of 4-chlorophenylsulfonyl chloride and 4-methylphenyl-1-propanone. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The product of the reaction is a mixture of this compound and 4-chlorophenylsulfonyl-1-propanone. This mixture is then purified by column chromatography to obtain pure this compound.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-12-2-4-13(5-3-12)16(18)10-11-19-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYHKPUZCXCFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2616823.png)
![N-(4-acetylphenyl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2616824.png)



![Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2616830.png)

![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)
![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)

![N-allyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2616840.png)


